molecular formula C25H29FN4O4 B6571034 5-[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide CAS No. 1021252-83-4

5-[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide

Cat. No.: B6571034
CAS No.: 1021252-83-4
M. Wt: 468.5 g/mol
InChI Key: CSZCJSVGYXUJBQ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline-2,4-dione core substituted with a 4-fluorophenylmethyl carbamoyl methyl group and an N-propylpentanamide side chain. The tetrahydroquinazolinone scaffold is notable for its bicyclic structure, which often confers metabolic stability and binding affinity in medicinal chemistry . The 4-fluorophenyl group enhances lipophilicity and may influence target engagement, while the N-propylpentanamide chain likely modulates solubility and pharmacokinetic properties.

Properties

IUPAC Name

5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O4/c1-2-14-27-22(31)9-5-6-15-29-24(33)20-7-3-4-8-21(20)30(25(29)34)17-23(32)28-16-18-10-12-19(26)13-11-18/h3-4,7-8,10-13H,2,5-6,9,14-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZCJSVGYXUJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
Compound Name/ID Core Structure Key Substituents Potential Applications/Notes
Target Compound Tetrahydroquinazoline-2,4-dione 4-Fluorophenylmethyl carbamoyl methyl, N-propylpentanamide Hypothetical kinase/modulation
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Pyrazoline 4-Fluorophenyl, phenyl Structural confirmation via crystallography
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine + chromen Fluorophenyl, sulfonamide Kinase inhibition (implied by structural motifs)
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () Furopyridine 4-Fluorophenyl, pyrimidine cyclopropyl carbamoyl Potential protease/kinase targeting

Key Observations :

  • Core Diversity: The tetrahydroquinazolinone core distinguishes the target from pyrazoline (), pyrazolo-pyrimidine (), and furopyridine () derivatives. Quinazolinones are associated with kinase inhibition and DNA intercalation, whereas pyrazolines are often explored for anti-inflammatory activity .
  • Fluorinated Substituents : The 4-fluorophenyl group is a common feature in the target and compounds from , and 4. Fluorination typically enhances metabolic stability and binding specificity due to electronegativity and steric effects .
Functional Group Analysis
  • Amide/Carbamoyl Groups : The target’s carbamoyl methyl and pentanamide groups contrast with sulfonamide () and carboxamide () moieties. Amide bonds improve solubility and hydrogen-bonding capacity, critical for target engagement.

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